Danofloxacin is a synthetic fluoroquinolone antimicrobial drug developed specifically for veterinary use. [] It belongs to the third generation of fluoroquinolones, characterized by a broader spectrum of activity compared to earlier generations. [, ] Danofloxacin exhibits excellent activity against a wide range of Gram-negative and some Gram-positive bacteria, Mycoplasma, and intracellular pathogens. [, ]
Danofloxacin is classified as a small molecule antibiotic and is approved for use in veterinary applications. It is particularly noted for its efficacy against pathogens such as Staphylococcus aureus and other Gram-negative bacteria. The chemical formula for danofloxacin is , with a molecular weight of approximately 357.385 g/mol .
The synthesis of danofloxacin involves several key steps that incorporate specific chemical reactions to yield the final product. One notable method for synthesizing danofloxacin includes the formation of its side chain, which has been extensively studied.
The specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity .
Danofloxacin features a complex molecular structure characterized by a bicyclic core that is typical of fluoroquinolones.
The three-dimensional structure can be visualized using computational chemistry software, revealing its spatial arrangement and potential interaction sites with bacterial enzymes .
Danofloxacin undergoes various chemical reactions during its application and metabolism within organisms.
The understanding of these reactions is vital for developing strategies to combat antibiotic resistance .
The mechanism of action of danofloxacin revolves around its interaction with bacterial topoisomerase II (DNA gyrase) and topoisomerase IV.
Danofloxacin possesses distinct physical and chemical properties that influence its efficacy and application.
Danofloxacin's primary application lies within veterinary medicine as an antibacterial agent.
Its role in improving animal health directly correlates with enhanced productivity in agricultural practices .
The evolution of fluoroquinolones began with nalidixic acid (first-generation) in the 1960s, which exhibited limited gram-negative activity. Second-generation fluorination produced ciprofloxacin and enrofloxacin, broadening the spectrum to include some gram-positive pathogens. Danofloxacin emerged in the 1990s as part of the third-generation fluoroquinolones characterized by:
This classification positions danofloxacin among specialized veterinary fluoroquinolones distinct from human-use counterparts, reflecting species-specific metabolic considerations and resistance management needs in agricultural settings [8].
Danofloxacin (C~19~H~20~FN~3~O~3~) features a 6-fluoro-7-pyrrolidinyl quinolone core structure that confers both antimicrobial potency and distinctive physicochemical behaviors:
Molecular characteristics:
Table 1: Physicochemical Properties of Danofloxacin
Property | Value | Biological Significance |
---|---|---|
Water solubility | 3.3 mg/mL (mesylate salt) | Enables subcutaneous formulation |
Partition coefficient (log P) | 2.1 (pH 7.4) | Moderate tissue penetration |
pKa~1~ (carboxylic acid) | 5.9 | Influences ionization in biological systems |
pKa~2~ (amine) | 9.4 | Affects membrane permeability |
Protein binding | 40-50% in cattle | Impacts active drug concentration |
The amphoteric nature (dual pKa values) facilitates tissue penetration across physiological pH gradients, particularly accumulating in respiratory tissues where concentrations exceed plasma levels by 2-5 fold. This property underpins its efficacy against bovine respiratory pathogens [4]. X-ray diffraction studies reveal a planar quinolone nucleus essential for intercalation into DNA gyrase, while the cyclopropyl group at N-1 enhances gram-negative activity. The fluorine atom at C-6 increases gyrase affinity approximately 10-fold compared to non-fluorinated analogs [4] [8].
Danofloxacin received initial FDA approval in 2002 (NADA 141-207) as Advocin® Injectable Solution for specific indications:
Table 2: Regulatory Approvals for Danofloxacin
Region | Approved Indications | Target Pathogens | Administration Route |
---|---|---|---|
United States (FDA) | Bovine respiratory disease (BRD) treatment and control | Mannheimia haemolytica, Pasteurella multocida | Subcutaneous injection |
European Union | BRD treatment; poultry respiratory infections | M. haemolytica, E. coli | Injectable, oral solutions |
Additional markets | Swine respiratory disease | Actinobacillus pleuropneumoniae | Water-soluble formulations |
The FDA label specifically indicates:
A significant label expansion occurred in 2014 when Zoetis received supplemental approval (NADA 141-207) for metaphylactic control of BRD in beef cattle at high risk, reflecting demonstrated field efficacy under controlled conditions. Regulatory approvals universally prohibit extra-label use in food animals and enforce a 4-day slaughter withdrawal period in cattle to ensure residue clearance [3] [10].
Danofloxacin distribution varies significantly by region and livestock sector, reflecting differing regulatory frameworks and disease prevalence:
Table 3: Global Danofloxacin Market Trends (2024-2031 Projection)
Parameter | Current Status (2024) | Projected Trend | Key Drivers |
---|---|---|---|
Market value | $XX million | $XX million by 2031 (CAGR XX%) | Rising BRD prevalence in feedlots |
Formulation ratio | 75% injectable : 25% soluble | 70% : 30% by 2031 | Shift toward water medication in poultry |
Regional consumption | North America 45%, Europe 30%, Asia 20% | Asia-Pacific to reach 28% by 2031 | Expansion of intensive livestock operations |
Resistance concerns | 35.4% in C. jejuni from feedlots | Increasing monitoring programs | Implementation of antimicrobial stewardship |
Consumption patterns increasingly reflect antimicrobial stewardship initiatives, with danofloxacin classified as "Critically Important" by the WHO. Recent studies indicate concerning fluoroquinolone resistance rates in cattle-derived Campylobacter jejuni (35.4%) and C. coli (74.4%) isolated from U.S. feedlots, driving recommendations for more targeted use [1] [6]. The global market is responding through development of combination therapies and novel delivery systems aimed at optimizing efficacy while minimizing resistance selection pressure. These include sustained-release formulations and targeted nanoparticle delivery systems currently in preclinical development [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7